Nikkomycin N - 77368-58-2

Nikkomycin N

Catalog Number: EVT-277125
CAS Number: 77368-58-2
Molecular Formula: C15H20N4O10
Molecular Weight: 416.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nikkomycin N is a bioactive chemical.
Source

Nikkomycin N is derived from the fermentation of certain species of Streptomyces, particularly Streptomyces tendae. The discovery of Nikkomycin N and its analogs was part of a broader effort to identify new antifungal agents from natural products. The compound has been extensively studied for its structure-activity relationships and its potential as a therapeutic agent against various fungal pathogens.

Classification

Nikkomycin N belongs to the class of compounds known as peptidyl nucleoside antibiotics. These antibiotics are characterized by their complex structures, which include both peptide and nucleoside components. Nikkomycin N is classified specifically as a chitin synthase inhibitor, making it particularly relevant in mycology and pharmacology.

Synthesis Analysis

Methods

The synthesis of Nikkomycin N involves several key steps that can be achieved through various synthetic routes. One common method includes the use of neighboring group participation and N-glycosylation techniques to construct the nucleoside framework.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available sugars and amino acids.
  2. N-Glycosylation: This step involves the formation of a glycosidic bond between an amino acid and a sugar moiety, which is crucial for building the nucleoside structure.
  3. Oxidation: Stereoselective oxidation processes are employed to introduce functional groups necessary for biological activity.
  4. Purification: High-performance liquid chromatography is often used to purify the final product and separate it from by-products.

Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce production costs while maintaining biological efficacy .

Molecular Structure Analysis

Structure

Nikkomycin N has a complex molecular structure characterized by a bicyclic core that includes both sugar and amino acid components. Its molecular formula is C14_{14}H20_{20}N4_{4}O5_{5}, with a molecular weight of approximately 336.34 g/mol.

Data

  • Chemical Structure: The compound features multiple functional groups, including hydroxyl (-OH), amine (-NH2_2), and carbonyl (C=O) groups, which contribute to its biological activity.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with chitin synthase, allowing for effective inhibition.
Chemical Reactions Analysis

Reactions

Nikkomycin N undergoes various chemical reactions that are essential for its biological function. The primary reaction of interest is its competitive inhibition of chitin synthase, which prevents the polymerization of N-acetylglucosamine into chitin.

Technical Details

Mechanism of Action

Process

The mechanism by which Nikkomycin N exerts its antifungal effects primarily involves the inhibition of chitin biosynthesis:

  1. Binding to Chitin Synthase: Nikkomycin N binds competitively to the active site of chitin synthase.
  2. Disruption of Chitin Formation: By inhibiting this enzyme, Nikkomycin N prevents the formation of chitin in fungal cell walls, leading to cell lysis and death.

Data

Research indicates that the minimum inhibitory concentration (MIC) for Nikkomycin N varies depending on the fungal strain but generally falls within a range that indicates potent antifungal activity .

Physical and Chemical Properties Analysis

Physical Properties

Nikkomycin N is typically presented as a white to off-white powder. It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate that it can exist in both protonated and deprotonated forms depending on the environment, influencing its solubility and binding properties.

Relevant studies have characterized these properties extensively to facilitate better formulation strategies for clinical applications .

Applications

Scientific Uses

Nikkomycin N has significant potential applications in both clinical and agricultural settings:

  1. Clinical Applications: It is being explored as a treatment option for systemic fungal infections, especially those caused by resistant strains.
  2. Agricultural Uses: Due to its antifungal properties, it may also be utilized in protecting crops from fungal pathogens.

Research continues into optimizing formulations and delivery methods to maximize efficacy while minimizing potential side effects associated with antifungal treatments .

Biosynthesis and Production of Nikkomycin Z

Genomic Organization of Streptomyces tendae Biosynthetic Gene Clusters

The biosynthesis of nikkomycins is governed by a highly organized gene cluster spanning approximately 35 kb in Streptomyces ansochromogenes and Streptomyces tendae. This cluster is partitioned into three transcriptional units encoding enzymes for nucleoside moiety synthesis, peptidyl moiety assembly, and regulatory functions. Key boundary genes include sanG (encoding a hydroxylase) at the left flank and sanX (involved in nucleoside activation) at the right flank. Disruption studies confirm that deletions outside these boundaries do not impair nikkomycin production, while internal genes like sanO, sanQ, and sanP are indispensable for specific structural features [1] [9].

Table 1: Core Genes in Nikkomycin Biosynthesis

GeneFunctionEffect of Disruption
sanPImidazolone biosynthesisAbolishes nikkomycin X production
sanO/QNucleoside modificationBlocks nikkomycin X, spares nikkomycin Z
sanGAmino acid hydroxylationEliminates all nikkomycin production
sanXNucleoside activationAbolishes all nikkomycin production

Cluster amplification strategies significantly enhance yield. Integration of an additional 35-kb gene cluster into S. ansochromogenes via Red/ET recombination increased total nikkomycin production 4.3-fold (1,100 mg/L) compared to the wild-type strain (260 mg/L), demonstrating the absence of rate-limiting regulatory mechanisms [9].

Enzymatic Pathways and Key Catalytic Components

The nikkomycin Z pathway involves convergent biosynthesis of two moieties:

  • Peptidyl moiety: Derived from L-lysine and L-glutamate, featuring a hydroxypyridylhomothreonine structure. The flavoenzyme NikD is critical for oxidizing Δ¹-piperideine-2-carboxylate during lysine catabolism. NikD is a covalent flavin adenine dinucleotide (FAD)-dependent oxidase (linked to Cys321) with a unique charge-transfer absorption band (λₘₐₓ > 500 nm). It exhibits substrate specificity for cyclic imines (kcat = 64 min⁻¹, Km = 5.2 μM for piperideine-2-carboxylate) but not aliphatic amines [2].
  • Nucleoside moiety: Synthesized from uracil via uridine monophosphate (UMP), forming the 5-aminohexuronic acid-uracil conjugate. The glycosyltransferase SanX catalyzes the coupling of peptidyl and nucleoside units [1] [9].

Table 2: Key Enzymes in Nikkomycin Z Biosynthesis

EnzymeReaction CatalyzedCofactor/FeaturesKinetic Parameters
NikDOxidation of Δ¹-piperideine-2-carboxylateCovalent FAD (Cys321-linked)kcat = 64 min⁻¹, Km = 5.2 μM
SanPImidazolone ring formation (for nikkomycin X)Pyridoxal phosphate-dependentDisruption redirects flux to nikkomycin Z
SanXGlycosidic bond formationNucleoside activationEssential for all nikkomycins

Precursor Utilization and Metabolic Engineering for Yield Optimization

Precursor feeding experiments reveal that uracil—but not uridine, L-lysine, or L-glutamate—significantly enhances nikkomycin Z production. In S. ansochromogenes strain sanPDM (a sanP mutant blocked in nikkomycin X synthesis), supplementation with 2 g/L uracil increased nikkomycin Z titers from 300 mg/L to 800 mg/L (2.6-fold increase). Higher uracil concentrations (3 g/L) inhibited growth, reducing yields by ~40%. Uridine showed lesser effects (25% increase at 2 g/L), while amino acid precursors had negligible impact due to endogenous sufficiency [1] [3].

Table 3: Precursor Effects on Nikkomycin Z Yield

PrecursorOptimal ConcentrationNikkomycin Z Yield (mg/L)Biomass Impact
None (Control)-30014.8 g/L
Uracil2 g/L8009.1 g/L (↓40%)
Uridine2 g/L400No significant change
L-Lysine0.5–1 g/LNo increaseNo significant change
L-Glutamate0.5–1 g/LNo increaseNo significant change

Metabolic engineering synergizes with precursor optimization:

  • Disruption of competing pathways: Knocking out sanP eliminates nikkomycin X, redirecting resources to nikkomycin Z [1].
  • Salvage pathway enhancement: Overexpression of uracil phosphoribosyltransferase increases UMP synthesis from uracil [3].
  • sanPDM mutants achieve 800 mg/L nikkomycin Z with uracil feeding, compared to 630 mg/L in wild-type strains under identical conditions [3].

Comparative Analysis of Nikkomycin Variants and Structural Diversity

Nikkomycins X and Z share an identical peptidyl moiety (nikkomycin D: hydroxypyridylhomothreonine) but differ in their nucleoside bases:

  • Nikkomycin Z: Contains uracil linked via N-glucosidic bond to 5-aminohexuronic acid.
  • Nikkomycin X: Features 4-formyl-4-imidazolin-2-one (imidazolone) instead of uracil [1] [7].

This structural divergence arises from branch-point intermediates: the nucleoside precursor nikkomycin Cz incorporates uracil, while nikkomycin Cx incorporates imidazolone. The sanP gene (homologous to nikP2 in S. tendae) encodes the enzyme converting Cz to Cx, explaining why sanP disruption abolishes nikkomycin X but not Z [1] [10].

Table 4: Biological Implications of Nikkomycin Structural Variants

PropertyNikkomycin ZNikkomycin X
Nucleoside BaseUracil4-Formylimidazolone
Chitin Synthase InhibitionPotent (IC₅₀ = 0.5–4 μg/mL)Moderate
Antifungal SpectrumBroad (including Coccidioides, Candida)Narrow (primarily mucorales)
Production OptimizationEnhanced by uracil feedingAbolished via sanP deletion

Biological activity correlates strongly with structure:

  • Nikkomycin Z exhibits superior activity against dimorphic fungi (e.g., Coccidioides immitis MIC₅₀ = 4 μg/mL) due to structural mimicry of UDP-N-acetylglucosamine—chitin synthase’s natural substrate [7] [8].
  • Synergy with echinocandins: Nikkomycin Z potentiates FK463 against Aspergillus fumigatus (fractional inhibitory concentration index = 0.312) by counteracting compensatory chitin upregulation during glucan synthesis inhibition [4] [7].

Mutasynthesis approaches in S. tendae have yielded analogs like nikkomycins Kz/Kx and Oz/Ox by blocking pyridyl hydroxylation, but none surpass Z in clinical potential [10].

Properties

CAS Number

77368-58-2

Product Name

Nikkomycin N

IUPAC Name

(2S)-2-[[(2S)-2-amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

Molecular Formula

C15H20N4O10

Molecular Weight

416.34 g/mol

InChI

InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1

InChI Key

HCTYLNCBYPOWBY-AFGHMHDSSA-N

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(C(C1O[C@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)N)=O

Solubility

Soluble in DMSO

Synonyms

Nikkomycin N;

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O)O

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